molecular formula C10H10O5 B2656984 2-(Carboxymethyl)-4-methoxybenzoic acid CAS No. 68294-03-1

2-(Carboxymethyl)-4-methoxybenzoic acid

Cat. No.: B2656984
CAS No.: 68294-03-1
M. Wt: 210.185
InChI Key: BOLRXRKAHDAYHL-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4-methoxybenzoic acid is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) substituent at the 2-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This structure combines two carboxylic acid moieties (one directly on the benzene ring and another via the carboxymethyl side chain) with an electron-donating methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid as the starting material.

    Carboxymethylation: The carboxymethylation of 4-methoxybenzoic acid is achieved by reacting it with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the carboxymethyl group is introduced at the ortho position relative to the methoxy group.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Activity : Studies have indicated that 2-(Carboxymethyl)-4-methoxybenzoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential use in treating inflammatory diseases.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the ability to scavenge free radicals. Results indicate a notable reduction in DPPH radicals, suggesting its utility as an antioxidant agent .

Antimicrobial Applications

Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Inhibition zones comparable to standard antibiotics were observed, indicating its potential as a natural antimicrobial agent . This property could be particularly valuable in developing new antibacterial therapies.

Biochemical Assays

The compound is utilized in biochemical assays for studying enzyme activities and interactions due to its ability to modify protein structures. For example, it can act as a substrate or inhibitor in enzyme-catalyzed reactions, making it useful for understanding metabolic pathways and enzyme kinetics.

Case Study: Antioxidant Activity Evaluation

A detailed investigation into the antioxidant capacity of this compound involved various concentrations tested against DPPH radicals. The study found that higher concentrations led to a greater reduction in radical levels, reinforcing the compound's potential as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

Case Study: Anti-inflammatory Mechanism

In vitro experiments conducted on macrophage cell lines revealed that treatment with this compound resulted in a significant decrease in TNF-α production when cells were stimulated with LPS. This suggests that the compound may modulate inflammatory responses, providing insights into its mechanism of action for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-4-methoxybenzoic acid involves its interaction with molecular targets and pathways in biological systems. The carboxymethyl and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 2-(Carboxymethyl)-4-methoxybenzoic Acid and Related Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 2: -CH₂COOH; 4: -OCH₃ C₁₀H₁₀O₆ 226.18* Dual carboxylic acid groups; potential for metal coordination
4-Methoxybenzoic acid 4: -OCH₃ C₈H₈O₃ 152.15 Simpler structure; used in organotin complexes for PVC stabilization
3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid 3: -SO₂NH(4-Carboxymethylcarbamoylphenyl); 4: -OCH₃ C₁₇H₁₅N₂O₈S 408.38 Sulfamoyl and carbamoyl groups; potential pharmaceutical applications
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid 3: -C(CH₃)=CH₂; 4: -OCH₃ C₁₃H₁₆O₃ 220.26 Isoprenoid side chain; isolated from fungi
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid -S-CH₂COOH at position 2; 4-oxo-aryl chain Varies Varies Enhanced cytostatic activity via Michael addition

*Calculated based on molecular formula.

Physicochemical Properties

Acidity (pKa)

  • 4-Methoxybenzoic acid : Experimental pKa ≈ 4.5 (carboxylic acid group). The methoxy group (-OCH₃) exerts an electron-donating conjugative effect, slightly reducing acidity compared to unsubstituted benzoic acid (pKa 4.2) .
  • This compound : Predicted to have lower pKa values (≈3.5–4.0) due to the electron-withdrawing carboxymethyl group (-CH₂COOH), which enhances ionization of both carboxylic acid groups .

Solubility

  • 4-Methoxybenzoic acid: Solubility in water is 1.2 g/L at 25°C. Abraham model studies show log10 solubility coefficients of -2.1 in water and -0.8 in octanol, indicating moderate hydrophilicity .
  • This compound : Expected to exhibit higher hydrophilicity due to the additional carboxylic acid group, though experimental data are lacking. Analogues like 3-({4-[(carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid show enhanced solubility in polar solvents .

Catalytic and Coordination Chemistry

  • 4-Methoxybenzoic acid: Forms stable organotin complexes used as PVC photostabilizers. The methoxy group enhances ligand stability without altering polymer color .

Cytostatic Activity

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid: Exhibits IC₅₀ values 10-fold lower than parent compounds against HeLa cells, attributed to thiol group interactions .

Biological Activity

2-(Carboxymethyl)-4-methoxybenzoic acid, a compound characterized by the presence of both carboxymethyl and methoxy functional groups, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications in medicinal chemistry.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acids or oxidized derivativesKMnO4, CrO3
ReductionConverts carboxyl group to alcoholsLiAlH4, NaBH4
SubstitutionMethoxy group can be replaced with other functional groupsOH-, NH2-

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated the compound's effectiveness against various microbial strains. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.

Anti-inflammatory Activity

The compound has been investigated for its potential to modulate inflammatory responses. It acts on specific pathways that regulate cytokine production and immune cell activation.

The biological activity of this compound is largely attributed to its interaction with molecular targets in biological systems. The carboxymethyl and methoxy groups enhance its binding affinity to enzymes and receptors involved in inflammation and microbial resistance.

Case Studies

Several studies highlight the compound's therapeutic potential:

  • Antimicrobial Efficacy :
    A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Properties :
    In a preclinical model of arthritis, the compound was administered to mice. The results indicated a reduction in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Table 2: Summary of Case Studies

Study FocusOrganism/ModelKey Findings
Antimicrobial EfficacyS. aureus, E. coliSignificant growth inhibition at 50 µg/mL
Anti-inflammatoryMouse model of arthritisReduced paw swelling and inflammatory markers

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(Carboxymethyl)-4-methoxybenzoic acid, and how is purity validated?

  • Synthetic Routes :

  • Stepwise Functionalization : Start with 4-methoxybenzoic acid derivatives. Introduce the carboxymethyl group via nucleophilic substitution or ester hydrolysis. For example, thioglycolic acid can react with intermediates under mild conditions (e.g., methanol, room temperature) to form carboxymethylated products .
  • Avoiding Harsh Oxidants : Optimize reactions using catalytic hydrogenation (e.g., Pd/C) for nitro group reduction instead of aggressive oxidants like HNO₃ to preserve acid functionality .
    • Purity Validation :
  • Chromatography : Monitor reactions via TLC (Rf comparison) and confirm purity using HPLC (>95% area normalization) .
  • Spectroscopy : Characterize via ¹H NMR (e.g., δ 3.8 ppm for methoxy groups) and mass spectrometry (m/z matching molecular ion peaks) .

Q. Which solvents are optimal for recrystallizing this compound, and how does solubility vary with temperature?

  • Solvent Selection :

  • Polar Protic Solvents : Methanol and ethanol are effective due to hydrogen bonding with carboxylic and methoxy groups.
  • Aprotic Solvents : Acetone or ethyl acetate for moderate solubility.
    • Solubility Data :
SolventSolubility (g/100 mL, 25°C)Temperature Dependence
Methanol12.5Increases by ~30% at 50°C
Ethyl Acetate3.2Minimal increase with temperature
Data derived from Abraham model correlations for 4-methoxybenzoic acid analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives with improved bioactivity?

  • Functionalization Strategies :

  • Cyano Group Introduction : Use KMnO₄ oxidation or nitrile coupling to enhance electrophilic reactivity .
  • Amide Formation : React with cyclohexylamine under basic conditions (e.g., NaHCO₃) to generate prodrug candidates .
    • Condition Optimization :
  • Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Catalyst Screening : Test Pd/C vs. Raney Ni for selective hydrogenation of nitro groups without over-reducing methoxy substituents .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Data Reconciliation Methods :

  • Cross-Validation : Compare experimental solubility (e.g., via gravimetric analysis) with Abraham model predictions using solute descriptors (e.g., hydrogen-bond acidity/basicity) .
  • Solvent-Specific Adjustments : Account for solvent polarity (e.g., log P values) and ionic strength. For example, discrepancies in butanol solubility may arise from trace water content .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

  • Structural Elucidation :

  • X-Ray Crystallography : Resolve stereochemistry and confirm substituent positioning (e.g., methoxy vs. carboxymethyl orientation) .
  • 2D NMR : Use COSY and HSQC to assign proton environments, especially for overlapping signals in aromatic regions .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

  • Key Variables :

  • Impurity Profiles : Residual starting materials (e.g., nitro intermediates) may skew HPLC purity assessments. Use preparative TLC for isolation .
  • Reagent Purity : Inconsistent thioglycolic acid quality (e.g., oxidation byproducts) can reduce coupling efficiency. Pre-purify via distillation .

Q. Methodological Tables

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data (Target Compound)
¹H NMRAssign methoxy (δ 3.8–4.0 ppm) and aromatic protonsδ 7.2–7.5 ppm (aryl-H), integration ratios
FT-IRConfirm carboxylic acid (1700–1720 cm⁻¹)Peak at 1715 cm⁻¹ (C=O stretch)
HPLC-UVQuantify purity (>98%)Retention time: 8.2 min (C18 column)

Table 2: Abraham Model Parameters for Solubility Prediction

Solute DescriptorValue (4-Methoxybenzoic Acid)
E (Excess molar refraction)0.87 ± 0.03
S (Polarizability)1.12 ± 0.05
A (H-bond acidity)0.65 ± 0.02
B (H-bond basicity)0.41 ± 0.01
V (McGowan volume)1.03 ± 0.02
Adapted from IUPAC-NIST solubility studies .

Properties

IUPAC Name

2-(carboxymethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRXRKAHDAYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-2-methylbenzoic acid (10 g, 60 mmol) and dimethyl carbonate (10 ml, 120 mmol) in THF (80 ml) is added dropwise to LDA (120 ml of 2M in heptane/THF/ethylbenzene) at −78° C. The cold bath is removed, and after 4 h, water (100 ml) is added, and the resulting mixture is stirred overnight. After removal of organic solvents, the residue is acidified with c-HCl to pH 2. The resulting solid is filtered, dissolved in 1N—NaOH (80 ml), and then washed with ether (2×30 ml). The aqueous layer is acidified with c-HCl and the resulting white solid is filtered to give 12 g of 2-carboxymethyl-4-methoxy-benzoic acid. 1H NMR (DMSO) 12.3 (br s, 1H), 7.88 (d, 1H), 6.91 (d, 1H), 6.88 (s, 1H), 3.90 (s, 2H), 3.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
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80 mL
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120 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (3.43 ml, 24.07 mmol) in THF (3 mL) was cooled to −78° C. and n-butyllithium (9.63 ml, 24.07 mmol) was added dropwise and allowed the solution to warm to 0° C. for 5 min and then re-cooled to −78° C. 4-methoxy-2-methylbenzoic acid (1 g, 6.02 mmol) and dimethyl carbonate (1.013 ml, 12.04 mmol) in THF (3 mL) was added dropwise. After the addition is complete, the reaction is allowed to slowly warm to RT and stir for 4 h. The reaction was quenched with 10 mL of H2O and allowed to stir for 16 h. The layers were separated, washed the organics with H2O (2×), combined all the aqueous extractions and adjusted the pH to 2-3 with 6N HCl while in an ice bath. The resulting in a white precipitate was filtered and dried under vacuum to afford the title compound (1.09 g, 86%) as a white solid. LCMS (ES+) m/z 211.05 (M+H)+.
Quantity
3.43 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.013 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
86%

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